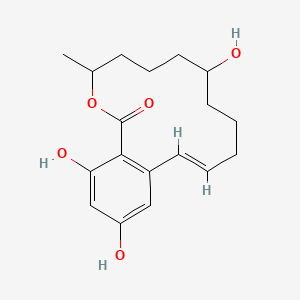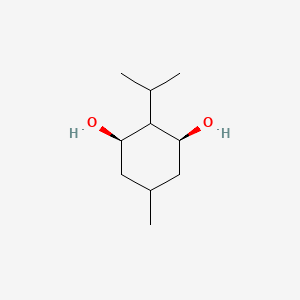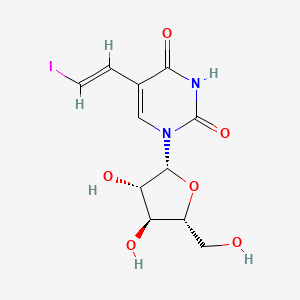
Stigmatellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmatellin is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It is isolated from the myxobacterium Stigmatella aurantica and contains a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain in position 2 . This compound has significant implications in the study of mitochondrial and photosynthetic respiratory chains.
Méthodes De Préparation
Stigmatellin is typically isolated from the myxobacterium Stigmatella aurantica . The synthetic routes for this compound involve complex polyketide synthase assembly lines . The industrial production methods are not extensively documented, but the compound is available commercially with a purity of ≥95.0% (HPLC) .
Analyse Des Réactions Chimiques
Stigmatellin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its quinol oxidation site inhibition properties.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions include various this compound derivatives with altered biological activities .
Applications De Recherche Scientifique
Stigmatellin has a wide range of scientific research applications:
Mécanisme D'action
Stigmatellin binds at the cytochrome b Qo site in the ‘heme bl distal’ position and associates with the Rieske iron-sulfur protein via a hydrogen bond to histidine residue 181 (His-181), a ligand to the [2Fe2S] iron-sulfur cluster of this subunit . This association raises the midpoint potential of the iron-sulfur cluster from 290 to 540 mV and restricts the movement of the cytoplasmic domain of the Rieske protein .
Comparaison Avec Des Composés Similaires
Stigmatellin is compared with other inhibitors of the cytochrome bc1 complex, such as myxothiazol and antimycin A . Unlike this compound, myxothiazol binds at a different site and has a distinct mode of inhibition . Antimycin A also inhibits the cytochrome bc1 complex but through a different mechanism . These comparisons highlight this compound’s unique binding properties and its specific inhibition of the quinol oxidation site .
Propriétés
Numéro CAS |
91682-96-1 |
|---|---|
Formule moléculaire |
C30H42O7 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
2-[(7E,9E,11Z)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10- |
Clé InChI |
UZHDGDDPOPDJGM-XSEAFXJRSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES isomérique |
C/C=C(/C)\C=C\C=C\C(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES canonique |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictogrammes |
Acute Toxic |
Synonymes |
stigmatellin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)




![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)


